![molecular formula C10H12O4S B597921 Methyl 3-methyl-4-(methylsulfonyl)benzoate CAS No. 1226776-89-1](/img/structure/B597921.png)
Methyl 3-methyl-4-(methylsulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methyl-4-(methylsulfonyl)benzoate is a chemical compound with the molecular formula C10H12O4S . It has a molecular weight of 228.265 Da . It is a derivative of benzoic acid.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoate group attached to a methylsulfonyl group . The InChI code for this compound is1S/C10H12O4S/c1-7-4-5-8(10(11)14-2)6-9(7)15(3,12)13/h4-6H,1-3H3
. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.3±0.1 g/cm3, a boiling point of 391.0±34.0 °C at 760 mmHg, and a flash point of 190.3±25.7 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .Scientific Research Applications
Photorearrangement Studies
Methyl 3-methyl-4-(methylsulfonyl)benzoate is involved in unique photorearrangement reactions. For instance, a study by Martens & Praefcke (1974) demonstrated that its isomer, 4′-Tolyl-2-methylsulfono-thio-benzoate, undergoes photorearrangement to form 2-methyl-thiaxanthone. Another isomer, 3-methylsulfono-thio-benzoate, experiences cleavage of the S-benzoyl bond, leading to thiyl and benzoyl radicals.
Hydrolysis and Chemical Reaction Studies
Bowden & Rehman (1997) researched the alkaline hydrolysis of compounds including methyl 2-methylsulfonyl-benzoate. Their findings highlight the importance of polar and steric effects in these chemical reactions.
Role in Na+/H+ Exchanger Inhibition
Research by Baumgarth, Beier, & Gericke (1997) indicated the significance of substituents like this compound in the development of potent Na+/H+ exchanger inhibitors. These inhibitors are beneficial in preserving cellular integrity during cardiac ischemia and reperfusion.
Photocatalytic Synthesis
The work of Gong, Wang, Ye, & Wu (2019) showcases the use of this compound in a photocatalytic process. They developed a method for generating 3-(methylsulfonyl)benzo[b]thiophenes using a radical relay strategy under visible light irradiation.
Safety and Hazards
properties
IUPAC Name |
methyl 3-methyl-4-methylsulfonylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-7-6-8(10(11)14-2)4-5-9(7)15(3,12)13/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCXHVVZFLKCQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.